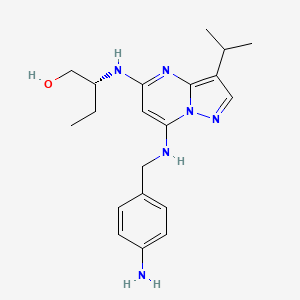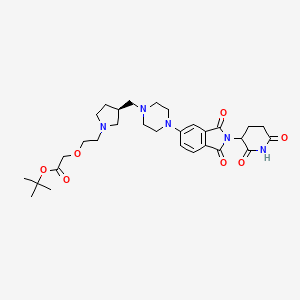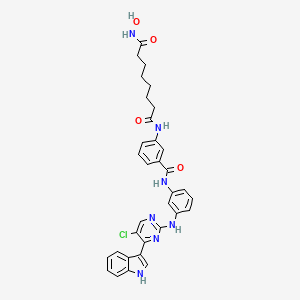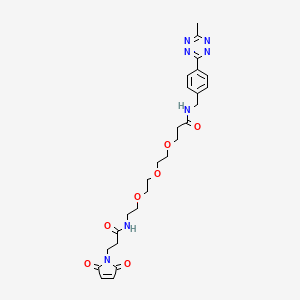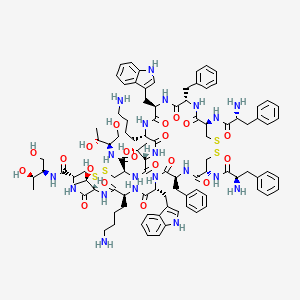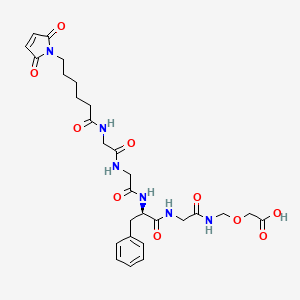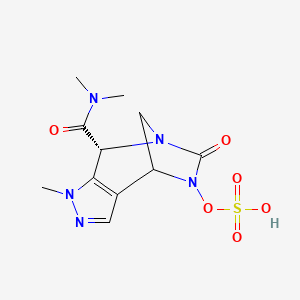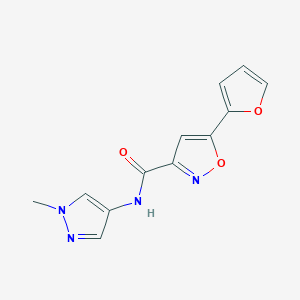![molecular formula C53H77N15O12S B12383828 [Des-Arg10]-HOE I40](/img/structure/B12383828.png)
[Des-Arg10]-HOE I40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Des-Arg10]-HOE I40 is a synthetic peptide that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of the peptide HOE I40, with the removal of the arginine residue at the 10th position, which can significantly alter its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Des-Arg10]-HOE I40 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as preparative HPLC, allow for the large-scale production of high-purity peptides.
化学反応の分析
Types of Reactions
[Des-Arg10]-HOE I40 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
科学的研究の応用
[Des-Arg10]-HOE I40 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of [Des-Arg10]-HOE I40 involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the peptide can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.
類似化合物との比較
Similar Compounds
HOE I40: The parent peptide from which [Des-Arg10]-HOE I40 is derived.
[Des-Arg9]-HOE I40: Another derivative with the removal of the arginine residue at the 9th position.
[Des-Arg8]-HOE I40: A derivative with the removal of the arginine residue at the 8th position.
Uniqueness
The uniqueness of this compound lies in its specific modification, which can result in distinct biological activities and interactions compared to its parent peptide and other derivatives. This makes it a valuable tool for studying the structure-activity relationships of peptides and for developing targeted therapeutic agents.
特性
分子式 |
C53H77N15O12S |
|---|---|
分子量 |
1148.3 g/mol |
IUPAC名 |
(2S,3aS,7aS)-1-[(1R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-1-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C53H77N15O12S/c54-34(13-5-18-59-52(55)56)44(72)63-35(14-6-19-60-53(57)58)47(75)65-20-7-16-39(65)49(77)67-27-31(70)24-40(67)46(74)61-26-42(71)62-36(25-32-11-8-22-81-32)45(73)64-37(28-69)48(76)66-21-17-29-9-1-3-12-33(29)43(66)50(78)68-38-15-4-2-10-30(38)23-41(68)51(79)80/h1,3,8-9,11-12,22,30-31,34-41,43,69-70H,2,4-7,10,13-21,23-28,54H2,(H,61,74)(H,62,71)(H,63,72)(H,64,73)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t30-,31+,34+,35-,36-,37-,38-,39-,40-,41-,43+/m0/s1 |
InChIキー |
USDDLEJFZOSDMC-GTXJOUNGSA-N |
異性体SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3C4=CC=CC=C4CCN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O |
正規SMILES |
C1CCC2C(C1)CC(N2C(=O)C3C4=CC=CC=C4CCN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


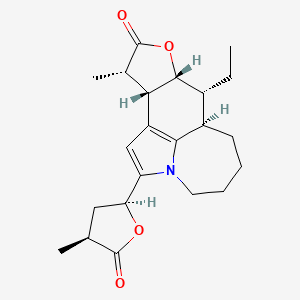
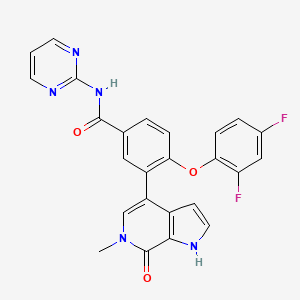
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

